
(4,5-dimethoxy-1H-indol-2-yl)methanol
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Overview
Description
(4,5-dimethoxy-1H-indol-2-yl)methanol is an indole derivative that features a methanol group attached to the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethoxy-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 4,5-dimethoxyphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(4,5-dimethoxy-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: (4,5-dimethoxy-1H-indol-2-yl)carboxylic acid.
Reduction: Dihydro-(4,5-dimethoxy-1H-indol-2-yl)methanol.
Substitution: 3-substituted this compound derivatives.
Scientific Research Applications
(4,5-dimethoxy-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,5-dimethoxy-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-methoxy-1H-indol-2-yl)methanol: Similar structure but with one less methoxy group.
(5-fluoro-1H-indol-2-yl)methanol: Similar structure but with a fluorine atom instead of a methoxy group.
(5-chloro-1H-indol-2-yl)methanol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(4,5-dimethoxy-1H-indol-2-yl)methanol is unique due to the presence of two methoxy groups on the indole ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance its solubility and potentially increase its interaction with specific molecular targets .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4,5-dimethoxy-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-3-9-8(11(10)15-2)5-7(6-13)12-9/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
OKVBROLUGUQZHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)CO)OC |
Origin of Product |
United States |
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